molecular formula C11H12N2O2 B2788083 2-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)acetonitrile CAS No. 70770-02-4

2-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)acetonitrile

Cat. No.: B2788083
CAS No.: 70770-02-4
M. Wt: 204.229
InChI Key: ZCXIGDYQGJLOHH-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)acetonitrile is an organic compound that features a benzodioxole ring and a dimethylamino group attached to an acetonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)acetonitrile typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Acetonitrile Group: This step may involve the reaction of the benzodioxole derivative with a suitable nitrile source under basic conditions.

    Attachment of the Dimethylamino Group: This can be done through nucleophilic substitution reactions using dimethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the nitrile group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)acetonitrile can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures have been studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research may focus on its interactions with biological targets and its efficacy in various disease models.

Industry

In industry, such compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals. Their unique chemical properties make them suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)acetonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-benzodioxol-5-yl)-2-(methylamino)acetonitrile
  • 2-(2H-1,3-benzodioxol-5-yl)-2-(ethylamino)acetonitrile
  • 2-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)propionitrile

Uniqueness

The uniqueness of 2-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)acetonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved characteristics.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13(2)9(6-12)8-3-4-10-11(5-8)15-7-14-10/h3-5,9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXIGDYQGJLOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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